molecular formula C8H11BrN2O B189352 5-Bromo-6-tert-butyl-4-pyrimidinol CAS No. 3438-51-5

5-Bromo-6-tert-butyl-4-pyrimidinol

Cat. No. B189352
CAS RN: 3438-51-5
M. Wt: 231.09 g/mol
InChI Key: SFQWQHYQBKGKQN-UHFFFAOYSA-N
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Description

5-Bromo-6-tert-butyl-4-pyrimidinol is a chemical compound that belongs to the pyrimidinol family. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 5-Bromo-6-tert-butyl-4-pyrimidinol involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to target proteins. This, in turn, inhibits the activity of protein kinases, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-6-tert-butyl-4-pyrimidinol have been extensively studied. This compound has been shown to inhibit the activity of various protein kinases, which play a crucial role in cell growth and proliferation. Moreover, this compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-6-tert-butyl-4-pyrimidinol in lab experiments include its high potency, selectivity, and specificity. Moreover, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 5-Bromo-6-tert-butyl-4-pyrimidinol. One potential direction is to investigate its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. Moreover, further research is needed to fully understand its mechanism of action and to identify potential side effects. Additionally, the development of new synthetic methods for the production of this compound could lead to its wider availability for research purposes. Finally, the development of new analogs of 5-Bromo-6-tert-butyl-4-pyrimidinol could lead to the discovery of new compounds with improved potency and selectivity.
In conclusion, 5-Bromo-6-tert-butyl-4-pyrimidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. However, further research is needed to fully understand its mechanism of action and to identify potential side effects.

Synthesis Methods

The synthesis of 5-Bromo-6-tert-butyl-4-pyrimidinol involves the reaction of tert-butyl 6-bromo-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate with sodium hydroxide in the presence of a palladium catalyst. This reaction results in the formation of 5-Bromo-6-tert-butyl-4-pyrimidinol with a yield of approximately 70%.

Scientific Research Applications

5-Bromo-6-tert-butyl-4-pyrimidinol has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The anti-cancer activity of 5-Bromo-6-tert-butyl-4-pyrimidinol has been attributed to its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. Moreover, this compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

CAS RN

3438-51-5

Product Name

5-Bromo-6-tert-butyl-4-pyrimidinol

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-4-tert-butyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11BrN2O/c1-8(2,3)6-5(9)7(12)11-4-10-6/h4H,1-3H3,(H,10,11,12)

InChI Key

SFQWQHYQBKGKQN-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=C(C(=O)N=CN1)Br

SMILES

CC(C)(C)C1=C(C(=O)NC=N1)Br

Canonical SMILES

CC(C)(C)C1=C(C(=O)N=CN1)Br

Origin of Product

United States

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